4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile is a complex organic compound that features a pyridine ring, an azetidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridin-4-yloxy Group: This can be achieved by reacting pyridine with an appropriate halogenated compound under basic conditions.
Synthesis of Azetidine Ring: The azetidine ring can be synthesized via La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
Coupling Reactions: The final step involves coupling the pyridin-4-yloxy group with the azetidine ring and benzonitrile under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and benzonitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-Triazines: These compounds also contain a pyridine ring and have shown various biological activities.
Pyrido[2,3-d]pyrimidines: These compounds are structurally similar and have applications in medicinal chemistry.
Uniqueness
4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The combination of the pyridine, azetidine, and benzonitrile groups in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(3-pyridin-4-yloxyazetidine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C16H13N3O2/c17-9-12-1-3-13(4-2-12)16(20)19-10-15(11-19)21-14-5-7-18-8-6-14/h1-8,15H,10-11H2 |
InChI Key |
YPBFDWHZKLBKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)OC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.